8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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Overview
Description
8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique spirocyclic structure, which includes a pyrrolopyrimidine core. The presence of multiple heteroatoms (nitrogen and oxygen) within its structure contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves multi-step organic reactions. One common approach includes the formation of the pyrrolopyrimidine core followed by the construction of the spirocyclic ring system. Key steps may involve:
Formation of the Pyrrolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrrole and pyrimidine derivatives.
Spirocyclization: The spirocyclic ring is formed by introducing the oxa-diazaspiro moiety through nucleophilic substitution or cycloaddition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, the use of automated synthesis platforms can streamline the production process, making it more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a therapeutic agent due to its ability to modulate biological pathways involved in diseases such as cancer and infectious diseases.
Industry: The compound is utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets within cells. It may act as an inhibitor of certain enzymes or receptors, thereby modulating signaling pathways. For instance, it could inhibit protein kinases involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds share the pyrrolopyrimidine core and have been studied for their kinase inhibitory activity.
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antitubercular activity.
Uniqueness
8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrrolopyrimidine derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.
Properties
Molecular Formula |
C13H15N5O2 |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C13H15N5O2/c19-12-15-7-13(20-12)2-5-18(6-3-13)11-9-1-4-14-10(9)16-8-17-11/h1,4,8H,2-3,5-7H2,(H,15,19)(H,14,16,17) |
InChI Key |
WPGSVPBYAPRUCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CNC(=O)O2)C3=NC=NC4=C3C=CN4 |
Origin of Product |
United States |
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